2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Overview
Description
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a heterocyclic compound featuring an imidazole ring substituted with benzylthio and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
2-trifluoromethyl benzimidazole: Known for its use in the synthesis of pharmaceuticals.
Phenylboronic pinacol esters: Used in drug design and delivery.
Uniqueness
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzylthio and hydroxymethyl groups on the imidazole ring provides a versatile scaffold for further functionalization and application .
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-12(18)7-16-11(8-17)6-15-13(16)19-9-10-4-2-1-3-5-10/h1-6,17H,7-9H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPAPLFEFACHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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